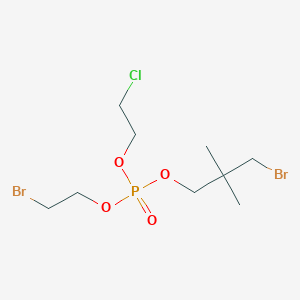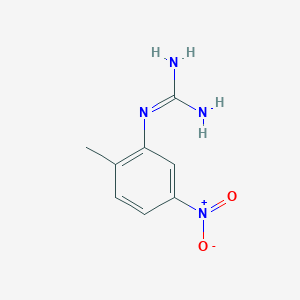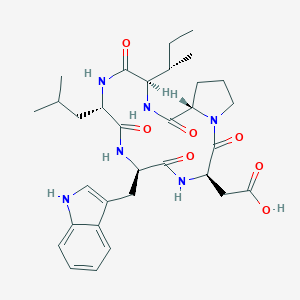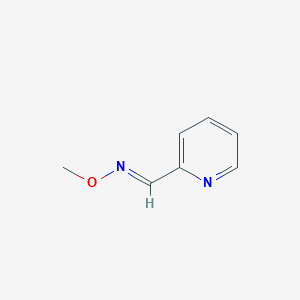
(E)-picolinaldehyde O-methyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-picolinaldehyde O-methyl oxime, also known as PMO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMO is a derivative of pyridine, a heterocyclic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. PMO has been studied extensively for its ability to form stable complexes with metal ions, making it an attractive ligand for metal-based catalysts and sensors. In
Mecanismo De Acción
The mechanism of action of (E)-picolinaldehyde O-methyl oxime is related to its ability to form stable complexes with metal ions. The oxime group in (E)-picolinaldehyde O-methyl oxime acts as a chelating agent, binding to metal ions through the lone pair of electrons on the nitrogen atom. The resulting metal complex is stabilized by the coordination of the metal ion to the nitrogen and oxygen atoms in the oxime group.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (E)-picolinaldehyde O-methyl oxime. However, studies have shown that (E)-picolinaldehyde O-methyl oxime and its metal complexes exhibit low toxicity and are relatively stable under physiological conditions. (E)-picolinaldehyde O-methyl oxime has been studied for its potential applications in drug delivery and imaging, but further research is required to fully understand its biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-picolinaldehyde O-methyl oxime in lab experiments include its ability to form stable complexes with metal ions, its fluorescent properties, and its low toxicity. (E)-picolinaldehyde O-methyl oxime is also relatively easy to synthesize and purify, making it a useful tool for researchers in various fields.
The limitations of using (E)-picolinaldehyde O-methyl oxime in lab experiments include its limited solubility in non-polar solvents and its sensitivity to air and moisture. (E)-picolinaldehyde O-methyl oxime is also relatively expensive compared to other ligands, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of (E)-picolinaldehyde O-methyl oxime. One area of interest is the development of new metal complexes based on (E)-picolinaldehyde O-methyl oxime for catalysis, sensing, and imaging applications. The synthesis of (E)-picolinaldehyde O-methyl oxime derivatives with improved solubility and stability under physiological conditions is also an area of active research.
Another area of interest is the application of (E)-picolinaldehyde O-methyl oxime-based sensors for the detection of metal ions in environmental and biological samples. The development of (E)-picolinaldehyde O-methyl oxime-based fluorescent probes for imaging applications is also an area of active research.
In conclusion, (E)-picolinaldehyde O-methyl oxime is a promising ligand for metal-based catalysts and sensors. Its ability to form stable complexes with metal ions, its fluorescent properties, and its low toxicity make it a useful tool for researchers in various fields. Further research is required to fully understand its potential applications and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of (E)-picolinaldehyde O-methyl oxime involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction proceeds through a condensation reaction, followed by a nucleophilic addition reaction to form the oxime group. The resulting product is a yellow crystalline solid that is soluble in polar solvents such as methanol and ethanol.
Aplicaciones Científicas De Investigación
(E)-picolinaldehyde O-methyl oxime has been widely used in scientific research for its ability to form stable complexes with metal ions. These metal complexes have been studied for their potential applications in catalysis, sensing, and imaging. (E)-picolinaldehyde O-methyl oxime has been used as a ligand for various metal ions, including copper, nickel, cobalt, and iron. These metal complexes have been studied for their catalytic activity in various reactions, including oxidation, reduction, and cross-coupling reactions.
(E)-picolinaldehyde O-methyl oxime has also been used as a fluorescent probe for metal ions. The fluorescence properties of (E)-picolinaldehyde O-methyl oxime change upon complexation with metal ions, making it a useful tool for sensing and imaging applications. (E)-picolinaldehyde O-methyl oxime-based sensors have been developed for the detection of metal ions such as copper, iron, and mercury.
Propiedades
Número CAS |
126527-22-8 |
|---|---|
Nombre del producto |
(E)-picolinaldehyde O-methyl oxime |
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
(E)-N-methoxy-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C7H8N2O/c1-10-9-6-7-4-2-3-5-8-7/h2-6H,1H3/b9-6+ |
Clave InChI |
RHIHUSSYCDNQGJ-RMKNXTFCSA-N |
SMILES isomérico |
CO/N=C/C1=CC=CC=N1 |
SMILES |
CON=CC1=CC=CC=N1 |
SMILES canónico |
CON=CC1=CC=CC=N1 |
Sinónimos |
2-Pyridinecarboxaldehyde,O-methyloxime,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



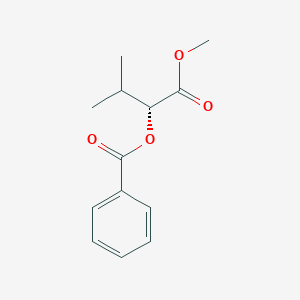
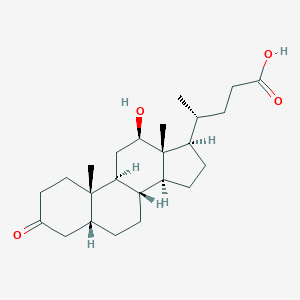
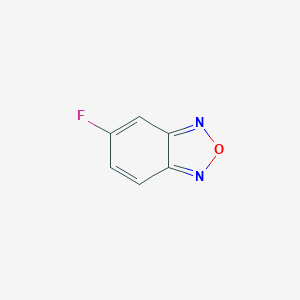
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
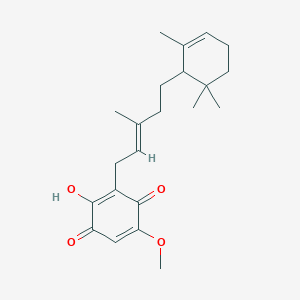
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
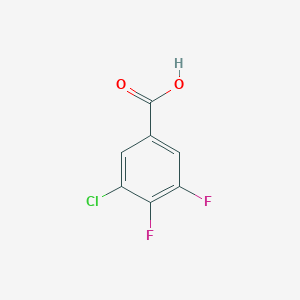


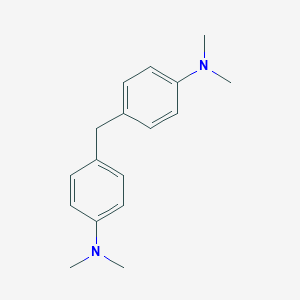
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
